
(+)-Dihydrexidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines.
Dihydrexidine has been used in trials studying the treatment of SPD, Cocaine-Related Disorders, and Schizotypal Personality Disorder.
DAR-0100A is under investigation in clinical trial NCT01466205 (Clinical Testing of a D1 Agonist for Cognitive Enhancement in Schizotypal Personality Disorder).
Biologische Aktivität
(+)-Dihydrexidine (DHX) is a novel compound recognized primarily for its role as a full efficacy agonist of the D1 dopamine receptor. This article delves into its biological activity, pharmacological properties, clinical implications, and relevant research findings.
Dihydrexidine is chemically defined as trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine. Its structural rigidity allows it to effectively bind to D1 dopamine receptors, leading to increased cyclic AMP synthesis in neuronal tissues. In rat striatal homogenates, DHX significantly enhances the rate of cyclic AMP production, doubling the effect seen with dopamine itself .
Binding Affinity
DHX exhibits a high binding affinity for D1 receptors with an IC50 of approximately 10 nM. This is notably lower than that of SKF38393, another D1 agonist, which has an IC50 of around 30 nM. Furthermore, DHX demonstrates a two-site binding model characterized by high-affinity (63% at KD = 3 nM) and low-affinity (37% at KD = 75 nM) sites .
Selectivity and Off-Target Effects
While primarily acting on D1 receptors, DHX also interacts with D2 dopamine receptors (IC50 = 130 nM) and alpha-2 adrenergic receptors (IC50 ≈ 230 nM). However, it shows minimal activity against other receptor types, indicating a relatively selective profile for D1 receptor agonism .
Parkinson's Disease
Clinical trials have explored the efficacy of DHX in treating Parkinson's disease. In a double-blind study involving four patients, DHX was administered intravenously at varying doses. One patient exhibited significant motor improvement at a plasma concentration exceeding 100 ng/ml; however, adverse effects such as hypotension and tachycardia were prevalent . The pharmacokinetics revealed a rapid plasma half-life of less than five minutes, suggesting that while DHX can provide acute benefits, its therapeutic window is limited due to side effects .
Cognitive Function
Research has also examined DHX's effects on cognitive performance. In non-human primate studies and subsequent human trials, DHX demonstrated potential cognitive enhancement capabilities. Notably, improvements were observed in working memory tasks such as the N-back task and PASAT (Paced Auditory Serial Addition Test), indicating its possible utility in enhancing cognitive functions in conditions like schizophrenia .
Summary of Key Studies
Study | Focus | Findings |
---|---|---|
Blanchet et al., 1998 | Parkinson's Disease | Marginal motor improvement; dose-limiting hypotension observed. |
George et al., 2007 | Schizophrenia | Improved cognitive function; well-tolerated at subcutaneous doses. |
Arnsten et al., 1994 | Cognitive Enhancement | Enhanced cognition in aged primates; beneficial effects on working memory. |
Steele et al., 1997 | Rodent Models | Improvement in native cognitive processes; reversal of scopolamine-induced deficits. |
Adverse Effects and Safety Profile
The safety profile of DHX indicates significant adverse effects associated with its use:
- Flushing
- Hypotension
- Tachycardia
These side effects are particularly pronounced during rapid infusions and limit the compound's therapeutic applicability .
Conclusion and Future Directions
This compound represents a promising pharmacological agent with specific activity on D1 dopamine receptors. Its potential applications span from treating Parkinson's disease to cognitive enhancement in psychiatric conditions. However, the challenges posed by its short half-life and adverse effects necessitate further research to optimize dosing strategies and explore its full therapeutic potential.
Future studies should focus on:
- Longer-term safety assessments to better understand the side effect profile.
- Exploring alternative administration routes that may mitigate rapid onset adverse effects.
- Investigating combination therapies with other agents to enhance efficacy while reducing risks.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
(+)-Dihydrexidine exhibits approximately ten-fold selectivity for D1 and D5 receptors over D2 receptors, which contributes to its unique pharmacological profile. Its ability to activate D1 receptors has been linked to cognitive enhancement and modulation of dopaminergic signaling pathways.
Schizophrenia and Cognitive Impairments
Research has indicated that this compound may ameliorate cognitive deficits associated with schizophrenia. A randomized, double-blind, placebo-controlled trial demonstrated that intravenous administration of DAR-0100 significantly improved working memory performance in unmedicated patients with schizotypal personality disorder. The study utilized the Paced Auditory Serial Addition Test and N-back tasks to assess cognitive function, revealing a large effect size in improvement (Cohen’s d=1.14) .
Parkinson's Disease
Table: Summary of Clinical Trials Involving this compound
Study | Condition | Method | Findings |
---|---|---|---|
Taylor et al., 1991 | Parkinson's Disease | IV Administration | Significant reduction in parkinsonian signs; hypotension noted. |
George et al., 2007 | Schizophrenia | Subcutaneous Dose | Improvement in working memory; well-tolerated with mild side effects. |
Mu et al., 2007 | Schizophrenia | Imaging Study | Increased cortical perfusion post-treatment; cognitive enhancement observed. |
Eigenschaften
CAS-Nummer |
174691-84-0 |
---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |
InChI-Schlüssel |
BGOQGUHWXBGXJW-RHSMWYFYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Isomerische SMILES |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |
Kanonische SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |
Synonyme |
10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.